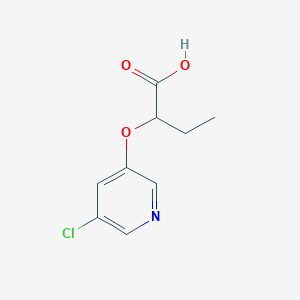![molecular formula C10H10N2O3 B8518029 2-[(1-methyl-1H-1,3-benzodiazol-5-yl)oxy]acetic acid](/img/structure/B8518029.png)
2-[(1-methyl-1H-1,3-benzodiazol-5-yl)oxy]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(1-methyl-1H-1,3-benzodiazol-5-yl)oxy]acetic acid is a synthetic organic compound that features a benzimidazole moiety linked to an acetic acid group via an ether linkage. Benzimidazole derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-methyl-1H-1,3-benzodiazol-5-yl)oxy]acetic acid typically involves the following steps:
Formation of the benzimidazole core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with formic acid or its derivatives under acidic conditions.
Methylation: The benzimidazole core is then methylated using methyl iodide in the presence of a base such as potassium carbonate.
Etherification: The methylated benzimidazole is reacted with chloroacetic acid in the presence of a base like sodium hydroxide to form the ether linkage, resulting in this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(1-methyl-1H-1,3-benzodiazol-5-yl)oxy]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products
Oxidation: Oxidized derivatives of the benzimidazole ring.
Reduction: Reduced forms of the benzimidazole ring.
Substitution: Nitrated or halogenated benzimidazole derivatives.
Wissenschaftliche Forschungsanwendungen
2-[(1-methyl-1H-1,3-benzodiazol-5-yl)oxy]acetic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and antioxidant properties.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Wirkmechanismus
The mechanism of action of 2-[(1-methyl-1H-1,3-benzodiazol-5-yl)oxy]acetic acid involves its interaction with specific molecular targets. The benzimidazole moiety can interact with enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(2-Methyl-5-nitro-1H-imidazol-1-yl)acetic acid: Known for its antimicrobial properties.
2-(2-Methyl-1H-benzo[d]imidazol-1-yl)acetic acid hydrochloride: Used in various chemical and biological studies.
Uniqueness
2-[(1-methyl-1H-1,3-benzodiazol-5-yl)oxy]acetic acid is unique due to its specific substitution pattern and the presence of the ether linkage, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.
Eigenschaften
Molekularformel |
C10H10N2O3 |
|---|---|
Molekulargewicht |
206.20 g/mol |
IUPAC-Name |
2-(1-methylbenzimidazol-5-yl)oxyacetic acid |
InChI |
InChI=1S/C10H10N2O3/c1-12-6-11-8-4-7(2-3-9(8)12)15-5-10(13)14/h2-4,6H,5H2,1H3,(H,13,14) |
InChI-Schlüssel |
GNXSYJLWYXTMBZ-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=NC2=C1C=CC(=C2)OCC(=O)O |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![tert-butyl N-[1-(2-methylpyrimidin-4-yl)piperidin-4-yl]carbamate](/img/structure/B8517949.png)

![Ethyl 2,7-diazabicyclo[3.3.0]octane-2-carboxylate](/img/structure/B8517967.png)



![1-{2-(4-Chloro-phenyl)-2-[4-(1H-pyrazol-4-yl)-phenyl]-ethyl}-piperidine](/img/structure/B8518001.png)

![6-(TERT-BUTYL) 5-METHYL 6-AZASPIRO[2.5]OCTANE-5,6-DICARBOXYLATE](/img/structure/B8518042.png)



![1h-Pyrrolo[2,3-b]pyridine,5-(2-phenoxy-3-pyridinyl)-](/img/structure/B8518066.png)
![2-([1,1'-Bipheny]-4-yl)-2-(bromomethyl)-1,3-dioxolane](/img/structure/B8518069.png)
